Aminacrine pyruvate

Regulatory procurement Salt form identity FDA UNII code

Aminacrine pyruvate (CAS 25332-08-5; UNII: CCJ8I8TG3H) is the 1:1 salt of 9-aminoacridine (aminacrine) with pyruvic acid, belonging to the aminoacridine class of tricyclic DNA-intercalating dyes. The parent free base, 9-aminoacridine, is a moderately strong base (pKa 4.53 at 25°C) with a long clinical history as a slow-acting topical antiseptic effective against Gram-positive and Gram-negative bacteria.

Molecular Formula C16H14N2O3
Molecular Weight 282.3
CAS No. 25332-08-5
Cat. No. B605425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminacrine pyruvate
CAS25332-08-5
SynonymsAminacrine pyruvate
Molecular FormulaC16H14N2O3
Molecular Weight282.3
Structural Identifiers
SMILESCC(=O)C(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N
InChIInChI=1S/C13H10N2.C3H4O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(4)3(5)6/h1-8H,(H2,14,15);1H3,(H,5,6)
InChIKeyOODMFCDELLGINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminacrine Pyruvate (CAS 25332-08-5): Salt Form Identity, Regulatory Status, and Core Pharmacophore Properties


Aminacrine pyruvate (CAS 25332-08-5; UNII: CCJ8I8TG3H) is the 1:1 salt of 9-aminoacridine (aminacrine) with pyruvic acid, belonging to the aminoacridine class of tricyclic DNA-intercalating dyes [1]. The parent free base, 9-aminoacridine, is a moderately strong base (pKa 4.53 at 25°C) [2] with a long clinical history as a slow-acting topical antiseptic effective against Gram-positive and Gram-negative bacteria [3]. Beyond its antiseptic indications, the 9-aminoacridine pharmacophore is employed experimentally as a frameshift mutagen via DNA intercalation [4], as a fluorescent intracellular pH indicator [5], and as a matrix for negative-mode matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) [6]. The pyruvate salt is one of three FDA-recognized salt forms of aminacrine—alongside the hydrochloride and the undecylate—each carrying a distinct UNII code for regulatory and procurement purposes [1].

Why Aminacrine Pyruvate Cannot Be Interchanged with Aminacrine Hydrochloride or Other Acridine Antiseptics Without Verification


Although the antibacterial and DNA-intercalating properties of aminacrine are driven by the 9-aminoacridine cation [1], the counterion defines the salt form's molecular weight (282.3 g/mol for pyruvate vs. 230.69 g/mol for hydrochloride [2]), solubility profile, hygroscopicity, and formulation compatibility [3]. The hydrochloride monohydrate is water-soluble (3.3 g/L at 20°C) and is the form used in compounded creams and ophthalmic solutions [4], while the pyruvate salt is preferentially soluble in DMSO and may offer distinct stability or pH characteristics relevant to non-aqueous research formulations. Furthermore, the three FDA-recognized salt forms—pyruvate (CAS 25332-08-5), hydrochloride (CAS 134-50-9), and undecylate—carry separate UNII codes that are non-fungible in regulatory filings [5]. Within the broader aminoacridine class, proflavine and acriflavine exhibit higher DNA binding affinity and greater photobactericidal breadth but also higher tissue toxicity than aminacrine [6], demonstrating that even structurally proximate acridines cannot be assumed to be functionally interchangeable.

Quantitative Differential Evidence for Aminacrine Pyruvate Relative to Its Closest Analogs


Regulatory Identity: Unique UNII Code and Molecular Weight Differentiate Aminacrine Pyruvate from the Hydrochloride and Undecylate Salts

Aminacrine pyruvate possesses a distinct FDA Unique Ingredient Identifier (UNII: CCJ8I8TG3H) and CAS registry number (25332-08-5), separating it from aminacrine hydrochloride (UNII: 78OY3Z0P7Z; CAS: 134-50-9) and aminacrine undecylate [1]. The molecular weight differs by approximately 22% between the pyruvate (282.3 g/mol, C13H10N2·C3H4O3) and hydrochloride (230.69 g/mol, C13H10N2·HCl) salts, which directly impacts molarity calculations for solution preparation in research settings [2]. The NCI Thesaurus formally classifies these as three distinct salt forms of the same free base parent (aminacrine, Code C77023), each requiring separate regulatory documentation in FDA submissions [3]. This is a procurement-critical distinction: sourcing the hydrochloride when the pyruvate is specified (or vice versa) constitutes a regulatory and stoichiometric non-equivalence.

Regulatory procurement Salt form identity FDA UNII code

Reduced Acute Systemic Toxicity: Aminacrine (9-Aminoacridine) LD50 of 78 mg/kg vs. Higher Tissue Toxicity of Proflavine and Acriflavine

The oral LD50 of aminacrine hydrochloride in mice is 78 mg/kg, as established by Brodie and Lowenhaupt [1]. This value anchors a well-documented toxicity hierarchy within the aminoacridine class: 5-aminoacridine hydrochloride exhibits higher systemic toxicity than proflavine, while 2,7-diaminoacridine monohydrochloride shows lower systemic toxicity; importantly, both 5-aminoacridine and 2,7-diaminoacridine are less toxic to tissues than proflavine and acriflavine [2]. The historical introduction of aminacrine (9-aminoacridine) in the 1940s was explicitly motivated by its reduced toxicity relative to the then-standard wound antibacterials proflavine and acriflavine, which had been used since World War I [3]. This toxicity differentiation is structurally driven: the single amino group at position 9 of aminacrine produces a distinct DNA binding and cellular uptake profile compared to the 3,6-diamino substitution pattern of proflavine [4].

Toxicity profiling Acridine antiseptics Safety margin

DNA Binding Affinity Rank Order: Proflavine Binds More Extensively Than 9-Aminoacridine to Calf-Thymus DNA

In a classical spectrophotometric study of acridine binding to calf-thymus DNA under identical enzyme-medium conditions, the extent of DNA binding was established to decrease in the rank order: proflavine (3,6-diaminoacridine) > 9-aminoacridine (aminacrine) > 9-amino-1,2,3,4-tetrahydroacridine [1]. This study also demonstrated that both proflavine and 9-aminoacridine strongly inhibit E. coli DNA-primed RNA polymerase in vitro, whereas 9-amino-1,2,3,4-tetrahydroacridine—which lacks the planar acridine chromophore—shows only weak inhibition [1]. The fluorescence quantum yield analysis of DNA-bound species further differentiates the two: bound proflavine does not fluoresce unless intercalated between two adjacent AT base pairs, whereas 9-aminoacridine fluorescence is quenched when adjacent to GC pairs, revealing distinct base-composition-dependent photophysical behavior [2]. The equilibrium constant for proflavine intercalation to poly[d(G-C)2] was the largest among all sets tested, exceeding that of 9-aminoacridine [3].

DNA intercalation Binding affinity Spectrophotometric titration

Negative-Mode MALDI Matrix: 9-Aminoacridine Is a Moderately Strong Base, Unlike Conventional Acidic Matrices Such as DHB and α-CHCA

9-Aminoacridine (9AA) was introduced as a MALDI matrix specifically for negative ion mode analysis [1]. Unlike the vast majority of conventional MALDI matrices—which are acidic in character and donate protons to facilitate positive ion formation—9AA is a moderately strong base (pKa 4.53 [2]) that accepts labile protons in an acid/base reaction, leading to the formation of [M−H]⁻ species [3]. Spectra obtained with 9AA were directly compared against those recorded with traditional matrices 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA), demonstrating superior detection of compounds with acidic protons—phenols, carboxylic acids, sulfonates, amines, and alcohols—as well as oligonucleotides and proteins in negative mode [3]. A 2021 comparative study of all five monoaminoacridine positional isomers (1-, 2-, 3-, 4-, and 9-aminoacridine) confirmed that 9AA is the most well-established member of this matrix class, though 3- and 4-aminoacridine outperformed 9AA in the ease of obtaining acceptable spectra and average number of ions identified [4]. 9AA remains the most commonly employed matrix for negative-mode MALDI-MS in metabolomics applications [5].

MALDI-TOF mass spectrometry Negative ion mode Metabolomics matrix

Antibacterial Potency: 9-Aminoacridine Exhibits MIC of 8–16 μg/mL Against Klebsiella pneumoniae and Synergizes with Rifampicin In Vivo

In vitro antibacterial testing of 9-aminoacridine against Klebsiella pneumoniae demonstrated a minimum inhibitory concentration (MIC) of 8–16 μg/mL . When co-administered with rifampicin (RIF) as an adjuvant in a mouse subcutaneous abscess model, a single dose of 9-aminoacridine at 15 mg/kg (s.c.) combined with 20 mg/kg RIF reduced viable bacterial load by 3.15 log10 CFU/abscess, whereas either agent alone at these doses did not produce a dramatic reduction . For structure-activity context, N-alkyl derivatives of 9-aminoacridine have been shown to achieve peak MIC99 values of 2–3 μM against methicillin-resistant and methicillin-sensitive Staphylococcus aureus for alkyl chain lengths of 10–14 carbons [1]. This indicates that the unmodified 9-aminoacridine scaffold provides a baseline antibacterial activity that can be enhanced by N-alkyl substitution, offering a tunable platform for analog development.

Antibacterial activity Klebsiella pneumoniae Rifampicin adjuvant

Intracellular pH Indicator: 9-Aminoacridine Behaves as an Ideal Transmembrane ΔpH Probe with Linear Response Below ~3 pH Units

9-Aminoacridine functions as a fluorescent weak base (pKa 4.53 [1]) that distributes across biological membranes according to the transmembrane pH gradient (ΔpH) [2]. In liposomes prepared from bacterial phospholipids of Rhodopseudomonas capsulata chromatophores, 9-aminoacridine behaves as an ideal indicator for pH differences lower than approximately 3 units, exhibiting the expected linear dependence of the fluorescence quenching parameter Q/(100−Q) versus pH [3]. At ΔpH values exceeding ~3 units, the linear relationship is no longer strictly observed [3]. This well-characterized pH-response linearity differentiates 9-aminoacridine from acridine orange and other aminoacridines—which exhibit more complex, concentration- and environment-dependent fluorescence behaviors—making 9-aminoacridine the preferred acridine-based probe for quantitative ΔpH measurements in membrane vesicle systems [4].

Fluorescent pH indicator Transmembrane pH gradient Liposome assay

High-Value Research and Industrial Application Scenarios for Aminacrine Pyruvate Based on Quantitative Differentiation Evidence


Negative-Mode MALDI Mass Spectrometry Imaging of Acidic Metabolites and Lipids in Tissue Sections

The 9-aminoacridine cation (released from aminacrine pyruvate in solution) serves as the field-standard matrix for negative-mode MALDI-MS imaging (MALDI-MSI), enabling direct detection of low-mass metabolites—including lactate, pyruvate, succinate, and fumarate—directly from cancer tissue sections for Warburg effect studies [1]. The moderately basic character (pKa 4.53) of 9-aminoacridine provides a mechanistically distinct proton-abstraction ionization pathway unavailable with conventional acidic matrices (DHB, α-CHCA) [2]. Among the five monoaminoacridine positional isomers tested, 9-aminoacridine remains the most widely validated and cited matrix material for metabolomics applications [3], though 3- and 4-aminoacridine may offer advantages in spectral quality that warrant consideration for specific analyte classes [3].

Quantitative Transmembrane pH Gradient (ΔpH) Measurements in Bacterial Membrane Vesicle and Liposome Systems

The well-characterized pKa (4.53) and linear fluorescence quenching response of 9-aminoacridine over a ΔpH range of 0–3 units [4] make the compound suitable for calibrated, quantitative ΔpH determinations in liposome and chromatophore membrane systems. This application leverages the ideal-indicator behavior validated in R. capsulata phospholipid liposomes [5]. Researchers should note that linearity degrades at ΔpH > ~3 units, defining the operational range of the assay [5].

Preclinical Evaluation of Rifampicin-Adjuvant Combination Therapy Against Multidrug-Resistant Klebsiella pneumoniae Infections

The demonstrated synergy between 9-aminoacridine and rifampicin—producing a 3.15 log10 CFU/abscess reduction in a mouse subcutaneous abscess model when combined, versus no dramatic reduction for either agent alone —supports the use of aminacrine pyruvate in preclinical studies targeting multidrug-resistant Gram-negative infections. The MIC of 8–16 μg/mL against K. pneumoniae provides a quantitative benchmark for susceptibility testing and resistance monitoring in laboratory strains and clinical isolates.

DNA Intercalation Studies Requiring Intermediate Binding Affinity Between Proflavine and Non-Planar Acridines

The established DNA binding affinity rank order—proflavine > 9-aminoacridine > 9-amino-1,2,3,4-tetrahydroacridine [6]—positions aminacrine pyruvate as the agent of choice when intermediate-strength DNA intercalation is required. The reduced binding extent relative to proflavine correlates with lower mutagenic potency and tissue toxicity [7], making 9-aminoacridine the preferred scaffold for experiments where DNA binding is desired but excessive genotoxicity must be avoided, such as in mechanistic studies of topoisomerase inhibition or frameshift mutagenesis assays in Salmonella typhimurium TA1537 [8].

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